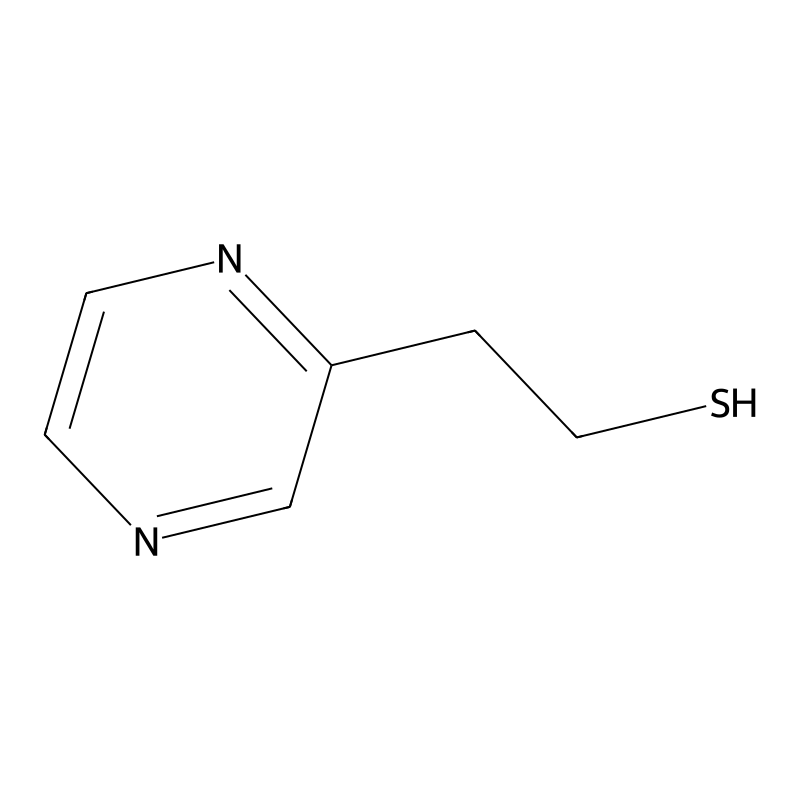Pyrazineethanethiol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
miscible at room temperature (in ethanol)
Synonyms
Canonical SMILES
Synthesis of Pyrazines from Cellulosic-Derived Sugars
Scientific Field: Organic Chemistry
Methods of Application: The reaction of sugars with NH4OH and amino acids is carried out at 110°C for 2 hours.
Results or Outcomes: The main volatile products were C1–C3 pyrazines and smaller amounts of C4 and C5 pyrazines.
Biological Activities of Pyrrolopyrazine Derivatives
Scientific Field: Medicinal Chemistry
Methods of Application: Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods.
Results or Outcomes: Pyrrolopyrazine derivatives have shown a wide range of biological activities.
Isolation and Purification of Pyrazines
Scientific Field: Analytical Chemistry
Summary of Application: This study focuses on the isolation and purification of pyrazines produced by the reaction of cellulosic-derived sugars with NH4OH and selected amino acids.
Methods of Application: The study employed different methods of sample cleanup such as liquid–liquid extraction (LLE), liquid–solid extraction, column chromatography, and distillation to isolate pyrazines from the reaction mixture.
Use of Pyrazines in Cigarettes
Scientific Field: Tobacco Control
Summary of Application: This study examines the use of additives called ‘pyrazines’, which may enhance tobacco addiction.
Methods of Application: The study examines how pyrazines and other additives might be used to enhance tobacco addiction.
Results or Outcomes: The study suggests that current models of tobacco abuse liability could be revised to include more explicit roles with regard to non-nicotine constituents that enhance abuse potential.
Flavoring Agent
Scientific Field: Food Science
Summary of Application: Pyrazineethanethiol is used as a flavoring agent.
Methods of Application: The specific methods of application can vary depending on the food product.
Results or Outcomes: The use of Pyrazineethanethiol as a flavoring agent contributes to the overall sensory experience of the food product.
Synthesis of Other Chemical Compounds
Summary of Application: Pyrazines, including Pyrazineethanethiol, can be used as building blocks in the synthesis of other complex chemical compounds.
Methods of Application: The specific methods of application can vary widely depending on the target compound.
Results or Outcomes: The use of Pyrazineethanethiol in the synthesis of other compounds expands the range of possible chemical structures that can be created, potentially leading to new materials with useful properties.
Pyrazineethanethiol, with the chemical formula C₆H₈N₂S and CAS number 35250-53-4, is an organosulfur compound characterized by a pyrazine ring bonded to an ethanethiol group. This compound is notable for its unique sulfurous odor, often described as meaty or savory, which makes it valuable in flavoring applications. Its molecular weight is approximately 140.21 g/mol, and it exhibits properties typical of both pyrazines and thiols, including volatility and reactivity.
Pyrazineethanethiol's primary function is as a flavoring agent. It is thought to contribute to savory, meaty, and roasty flavors in food [, ]. The exact mechanism by which it interacts with taste receptors to produce these sensations is not fully elucidated in scientific research. However, it is believed that the volatile nature of the molecule allows it to travel from food to the olfactory receptors in the nose, contributing to flavor perception [].
- Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, particularly with alkyl halides.
- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
- Condensation Reactions: It may react with aldehydes or ketones to form thiazolidines or other sulfur-containing heterocycles.
These reactions are significant for synthesizing more complex molecules in organic chemistry.
Pyrazineethanethiol can be synthesized through various methods:
- From 2-Vinylpyrazine: Reacting 2-vinylpyrazine with thiolactic acid is a common synthetic route .
- Thiol Addition Reactions: The addition of ethanethiol to a suitable pyrazine derivative can yield pyrazineethanethiol.
- Reduction Reactions: Reduction of corresponding disulfides or sulfoxides can also produce this compound.
These methods allow for the production of pyrazineethanethiol in both laboratory and industrial settings.
Pyrazineethanethiol finds applications in several fields:
- Food Industry: Primarily used as a flavoring agent due to its savory profile, enhancing the taste of meat products and broths .
- Fragrance Industry: Employed in perfumes and scented products for its unique odor characteristics.
- Chemical Research: Utilized as a building block in organic synthesis for developing new compounds.
Several compounds share structural similarities with pyrazineethanethiol. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| 2-Methylpyrazine | C₅H₇N | Commonly found in cooked foods; nutty flavor. |
| 2-Ethylpyrazine | C₆H₉N | Contributes to roasted flavors; sweet aroma. |
| Thiophenol | C₆H₅S | Known for its strong odor; used in organic synthesis. |
| 2-Pyrazinylthiol | C₆H₈N₂S | Similar structure; used as a flavoring agent. |
Uniqueness of Pyrazineethanethiol
Pyrazineethanethiol stands out due to its specific combination of a pyrazine ring and a thiol group, which imparts distinct sensory properties not found in other similar compounds. Its dual functionality as both a flavor enhancer and a potential building block for further chemical synthesis makes it particularly valuable in both culinary and industrial applications.
Physical Description
XLogP3
Density
UNII
GHS Hazard Statements
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Acute Toxic
Other CAS
Wikipedia
Use Classification
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index








